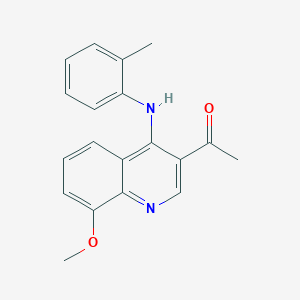
1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination: The o-tolylamino group is introduced via a nucleophilic aromatic substitution reaction, where o-toluidine reacts with the quinoline derivative.
Acylation: Finally, the ethanone group is introduced through an acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the aromatic amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Methoxyquinoline: A derivative with similar structural features but lacking the o-tolylamino group.
4-Aminoquinoline: Known for its use in antimalarial drugs like chloroquine.
Uniqueness
1-(8-Methoxy-4-(o-tolylamino)quinolin-3-yl)ethanone is unique due to the presence of both the methoxy and o-tolylamino groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.
特性
CAS番号 |
115607-60-8 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-4-5-9-16(12)21-18-14-8-6-10-17(23-3)19(14)20-11-15(18)13(2)22/h4-11H,1-3H3,(H,20,21) |
InChIキー |
ZLGHFBJWCWKOHS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2C(=O)C)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














